molecular formula C20H20N6O2 B2885217 7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione CAS No. 1014072-96-8

7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione

Cat. No.: B2885217
CAS No.: 1014072-96-8
M. Wt: 376.42
InChI Key: LNATUOZBPSJCCA-JXMROGBWSA-N
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Description

“7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a unique combination of phenylprop-2-enyl and dimethylpyrazolyl groups, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” can be approached through multi-step organic synthesis. A possible synthetic route might involve:

    Starting Materials: The synthesis could begin with commercially available purine derivatives.

    Step 1: Introduction of the phenylprop-2-enyl group via a Friedel-Crafts alkylation reaction.

    Step 2: Functionalization of the purine ring to introduce the dimethylpyrazolyl group, possibly through a nucleophilic substitution reaction.

    Step 3: Final modifications to introduce the methyl groups and ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the phenylprop-2-enyl group.

    Reduction: Reduction of any double bonds or functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring or side chains.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, purine derivatives are often studied for their roles in cellular processes and as potential therapeutic agents.

Medicine

This compound might be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, purine derivatives can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

The unique combination of functional groups in “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-13-12-14(2)26(23-13)19-21-17-16(18(27)22-20(28)24(17)3)25(19)11-7-10-15-8-5-4-6-9-15/h4-10,12H,11H2,1-3H3,(H,22,27,28)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNATUOZBPSJCCA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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